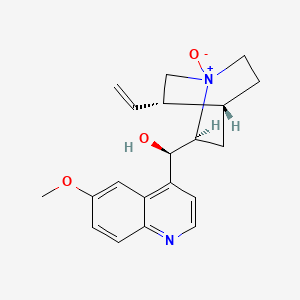

Quinidine N-oxide

Numéro de catalogue:

B10779067

Poids moléculaire:

340.4 g/mol

Clé InChI:

WVDIZKMXQMCCAA-PVKADQRKSA-N

Attention:

Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Description

Quinidine N-oxide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H24N2O3 |

|---|---|

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m1/s1 |

Clé InChI |

WVDIZKMXQMCCAA-PVKADQRKSA-N |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CC[N+]3(C[C@H]4C=C)[O-])O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document will cover its chemical structure, physicochemical properties, metabolic formation, and relevant experimental protocols for its synthesis and characterization, presented in a manner suitable for research and development applications.

Chemical Structure and Properties

This compound is the product of the oxidation of the quinuclidine nitrogen atom of quinidine.[1][2] Its formal chemical name is (9S)-6'-Methoxycinchonan-9-ol 1-Oxide.[3] The introduction of the N-oxide functional group alters the physicochemical and pharmacological properties of the parent compound.

Chemical Identifiers:

-

IUPAC Name: (1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide[4]

-

SMILES: O--INVALID-LINK----INVALID-LINK--C4">C@([H])[N@+]4(CC3)[O-][5]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 340.42 g/mol | [3][4][6] |

| Purity (by HPLC) | ≥95% (typical) | [3][5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage Temperature | -20°C or 2-8°C for long-term storage | [3][5] |

Metabolic Formation of this compound

This compound is a major, yet pharmacologically inactive, metabolite of quinidine.[5][8] The metabolic conversion of quinidine to its N-oxide is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the most active enzyme in the formation of this compound, with contributions from CYP2C9 and CYP2E1.[5]

Pharmacokinetic Data

A study in healthy subjects revealed the following pharmacokinetic parameters for this compound after oral administration.[8]

| Parameter | Mean Value (± SD) |

| Elimination Half-Life | 2.5 ± 0.28 hours |

| Renal Clearance | 1.3 ± 0.3 L/hr |

| Unchanged in Urine (up to 12h) | 13.9% ± 3.7% of dose |

| Free Fraction in Serum | 3.3% ± 0.83% |

These findings indicate that this compound has a considerably shorter elimination half-life than its parent drug, quinidine.[8]

Experimental Protocols

Synthesis of this compound via Ozonolysis

A common method for the N-oxidation of cinchona alkaloids like quinidine involves the use of ozone. This method offers regioselective oxidation at the quinuclidine nitrogen.[1][2]

Materials and Equipment:

-

Quinidine

-

Acetone/water (95:5 v/v) solvent mixture

-

Ozone generator

-

Reaction vessel equipped with a gas dispersion tube

-

Low-temperature bath (-12°C to 0°C)

-

Nitrogen gas source

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., TLC, column chromatography)

Procedure:

-

Dissolve quinidine in the acetone/water mixture to a concentration of approximately 0.15 M in the reaction vessel.

-

Cool the solution to between -12°C and 0°C using the low-temperature bath.

-

Bubble ozone through the solution at a controlled rate (e.g., 0.06 mmol/minute).

-

Monitor the reaction progress (e.g., by TLC) until the starting material is consumed. The solution may turn a pale yellow color.[1]

-

Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen gas to remove any residual ozone.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound using standard chromatographic techniques.

Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are typically employed:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical purity for commercially available this compound is ≥95%.[3][5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected protonated molecular ion [M+H]⁺ would be at m/z 341.4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the N-oxide.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the N-O stretching vibration, providing evidence of the N-oxide group.

-

UV-Vis Spectroscopy: To determine the compound's absorption spectrum.

Conclusion

This compound is a key metabolite in the biotransformation of quinidine. Understanding its chemical properties, metabolic pathway, and methods for its synthesis and characterization is crucial for researchers in pharmacology, toxicology, and drug development. This guide provides a foundational overview to support further investigation and application of this compound in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. clearsynth.com [clearsynth.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Quinidine N-oxide from its parent alkaloid, quinidine. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in medicinal chemistry and drug metabolism.

Introduction

This compound is a primary metabolite of quinidine, an antiarrhythmic agent.[1] The synthesis of this metabolite is crucial for various applications, including its use as a reference standard in pharmacokinetic and drug metabolism studies, as well as for investigating its potential biological activities. The core of this synthesis involves the selective oxidation of the tertiary nitrogen atom within the quinuclidine ring of the quinidine molecule. This guide outlines the chemical principles and practical methodologies for achieving this transformation efficiently and selectively.

Chemical Reaction Pathway

The synthesis of this compound is a direct oxidation reaction. The lone pair of electrons on the basic nitrogen of the quinuclidine ring attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of the N-oxide. The quinoline nitrogen is less basic and therefore less reactive under these conditions.

Caption: Figure 1: Reaction Pathway for the Synthesis of this compound.

Experimental Protocols

Several oxidizing agents can be employed for the N-oxidation of quinidine. The choice of reagent can influence reaction time, temperature, and purification strategy. Below are detailed protocols for commonly used methods.

Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a widely used and generally high-yielding method for the N-oxidation of tertiary amines.

Materials:

-

Quinidine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

Reaction Setup: Dissolve quinidine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of m-CPBA (1.1-1.5 equivalents) in dichloromethane dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the quinidine spot and the appearance of a more polar spot corresponding to the N-oxide.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.[2] Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography.[3] A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[3] Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.

Oxidation using Hydrogen Peroxide

This method provides an alternative to peroxyacid reagents.

Materials:

-

Quinidine

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Aqueous sodium carbonate solution (10%)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve quinidine in acetic acid.

-

Addition of Oxidant: Add 30% hydrogen peroxide to the solution.[4]

-

Reaction Conditions: Heat the reaction mixture, for example, to 70 °C, and stir for an extended period (can be over 24 hours).[4] Additional portions of hydrogen peroxide may be added during the reaction to drive it to completion.[4]

-

Workup and Concentration: After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.[4]

-

Extraction: Dissolve the residue in dichloromethane and wash with a 10% aqueous sodium carbonate solution to neutralize any remaining acid.[4] Separate the organic layer.

-

Drying and Purification: Dry the organic layer and purify the product by column chromatography as described in section 3.1.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: Figure 2: General Experimental Workflow.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

| Property | Quinidine | This compound |

| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 324.42 g/mol | 340.42 g/mol |

| Appearance | White crystalline powder | Off-white to yellowish solid |

Table 2: Reaction Parameters and Yield

| Parameter | m-CPBA Method | Ozone Method (for Quinine N-oxide)[5] |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Ozone (O₃) |

| Solvent | Dichloromethane (CH₂Cl₂) | Acetone:Water (95:5) |

| Temperature | 0 °C to Room Temperature | -12 °C to 0 °C |

| Reaction Time | 12-24 hours | 2 hours |

| Reported Yield | 82% (for a similar quinoline derivative)[6] | 72% |

Table 3: Spectroscopic Data (¹H and ¹³C NMR)

The definitive assignment of ¹H and ¹³C NMR chemical shifts for this compound and other quinidine metabolites has been reported by Díaz-Araúzo, Cook, and Christie in the Journal of Natural Products (1990).[7] Researchers should refer to this publication for the complete and assigned spectral data. For comparative purposes, representative data for the parent compound, quinidine, is provided below.

| Quinidine [8] | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Quinuclidine Ring | (Complex aliphatic region) | 20.9, 26.2, 27.8, 39.5, 56.1, 59.9, 71.5 |

| Vinyl Group | ~5.0-6.0 | 114.2, 141.2 |

| Quinoline Ring | ~7.3-8.7 | 101.5, 121.5, 126.7, 131.6, 144.3, 147.5, 147.8, 157.7 |

| Methoxy Group | ~3.9 | 55.7 |

Note: The chemical shifts for this compound will show characteristic downfield shifts for the protons and carbons alpha to the newly formed N-oxide bond in the quinuclidine ring.

Conclusion

The synthesis of this compound from quinidine is a straightforward oxidation reaction that can be accomplished using various common laboratory reagents. The m-CPBA method offers a reliable and high-yielding route, while other methods such as oxidation with hydrogen peroxide or ozone also provide viable alternatives. Careful control of reaction conditions and appropriate purification techniques, primarily silica gel chromatography, are essential for obtaining the pure metabolite. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this compound for their specific applications.

References

- 1. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Quinidine N-oxide in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in humans, leading to the formation of several metabolites. Among these, Quinidine N-oxide is a notable product of biotransformation. Understanding the pharmacokinetics and metabolic fate of this compound is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound in humans, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been investigated in healthy human subjects following direct oral administration. These studies provide valuable insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound reported in a study involving single oral doses (3 to 15 mg) administered to four healthy subjects.[1]

| Parameter | Mean Value (± SD) | Unit |

| Elimination Half-Life (t½) | 2.5 (± 0.28) | hours |

| Renal Clearance (CLr) | 1.3 (± 0.3) | L/hr |

| Unchanged Drug in Urine (12h) | 13.9 (± 3.7) | % of dose |

| Free Fraction in Serum | 3.3 (± 0.83) | % |

Data from a study in four healthy subjects after single oral doses of 3 to 15 mg of this compound.[1]

When quinidine is administered, this compound appears as a metabolite in plasma. In a study with five healthy volunteers receiving a constant intravenous infusion of quinidine, the plasma concentration of this compound reached 0.28 ± 0.03 mg/L.[2] Following multiple oral doses of quinidine sulfate, the average trough plasma concentration of this compound was 0.40 ± 0.13 mg/L.[2]

Metabolism of this compound

The formation of this compound from its parent compound, quinidine, is a key metabolic pathway. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Pathways

In vitro studies utilizing human liver microsomes have identified the specific CYP isozymes responsible for the N-oxidation of quinidine.

-

CYP3A4: This is the most active enzyme in the formation of this compound.[3]

-

CYP2C9 and CYP2E1: These enzymes also contribute to the N-oxidation of quinidine, although to a lesser extent than CYP3A4.[3]

The involvement of multiple enzymes suggests a complex metabolic process for the formation of this metabolite.

Metabolic Pathway of Quinidine to this compound

The following diagram illustrates the primary metabolic pathway for the formation of this compound from quinidine, as catalyzed by hepatic cytochrome P450 enzymes.

Caption: Formation of this compound from Quinidine.

Experimental Protocols

A thorough understanding of the methodologies employed in studying the pharmacokinetics and metabolism of this compound is essential for the interpretation and replication of research findings.

Clinical Pharmacokinetic Study Protocol

A representative experimental design for a single-dose oral pharmacokinetic study of this compound in healthy human subjects is outlined below.[1]

Caption: Workflow of a clinical pharmacokinetic study.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices such as serum and urine is typically performed using High-Performance Liquid Chromatography (HPLC). While specific details vary between laboratories, a general protocol is described below.[1][4]

Sample Preparation (Plasma/Serum):

-

Protein Precipitation: Addition of a precipitating agent (e.g., acetonitrile or methanol) to the plasma or serum sample to remove proteins.

-

Centrifugation: Separation of the precipitated proteins from the supernatant containing the analyte.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions (Illustrative Example):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Fluorescence or UV detection at an appropriate wavelength for this compound.

-

Quantification: Based on a calibration curve constructed using standards of known this compound concentrations.

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The N-oxidation of quinidine to this compound represents a significant metabolic pathway mediated primarily by CYP3A4. Pharmacokinetic studies in humans have revealed that this compound has a relatively short elimination half-life and is partially cleared by the kidneys as the unchanged compound. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with quinidine and its metabolites. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound, including its potential for further metabolism and its contribution to the overall pharmacological and toxicological effects of quinidine therapy.

References

- 1. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinidine N-oxide: An In-Depth Technical Review of its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, quinidine N-oxide has been a subject of investigation to determine its own pharmacological activity and potential contribution to the parent drug's therapeutic and toxic effects. This technical guide provides a comprehensive review of the existing scientific literature on the pharmacological profile of this compound. Through a detailed examination of in vitro and in vivo studies, this document elucidates the metabolite's electrophysiological effects, antiarrhythmic potential, and pharmacokinetic properties in comparison to quinidine. Quantitative data from key studies are summarized in structured tables for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the metabolic pathway of quinidine and the workflow of a key experimental model. The evidence presented herein suggests that while this compound is not entirely inert, its pharmacological activity is significantly less potent than that of the parent compound, quinidine. At physiological concentrations following quinidine administration, it is unlikely to contribute significantly to the overall clinical effects.

Introduction

Quinidine has been a cornerstone in the management of cardiac arrhythmias for decades.[1] Its clinical efficacy is, however, paralleled by a narrow therapeutic index and the potential for proarrhythmic events. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with 60% to 85% of a dose being eliminated as various metabolites.[2] Understanding the pharmacological profiles of these metabolites is crucial for a complete comprehension of quinidine's overall effects and for optimizing its therapeutic use.

This compound is one of the major metabolites of quinidine. This guide focuses on critically evaluating the existing evidence to answer the core question: Is this compound a pharmacologically active metabolite? This is achieved by dissecting the data from key experimental studies that have explored its activity.

Metabolic Pathway of Quinidine to this compound

Quinidine is primarily metabolized in the liver, with the N-oxidation pathway being a significant route of biotransformation. The formation of this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, although minor contributions from CYP2C9 and CYP2E1 have also been reported.[3]

Caption: Metabolic conversion of quinidine to this compound.

Data Presentation: Comparative Pharmacological and Pharmacokinetic Parameters

The following tables summarize the key quantitative findings from comparative studies of quinidine and this compound.

Table 1: In Vitro Electrophysiological Effects on Canine Purkinje Fibers

| Parameter | Quinidine (10 µM) | This compound (10 µM) | Reference |

| Maximum Upstroke Velocity (Vmax) of Action Potential | Significant depression at a basic cycle length of 300 msec | No significant change at a basic cycle length of 300 msec | [4] |

| Action Potential Duration at 90% Repolarization (APD90) | Significant prolongation at a basic cycle length of 4000 msec | Significant prolongation at a basic cycle length of 4000 msec | [4] |

Table 2: Antiarrhythmic Activity in Isolated Rat Heart (Reperfusion Arrhythmia Model)

| Compound | Concentration Range Tested | Antiarrhythmic Activity | Reference |

| Quinidine | Not specified | Concentration-dependent prevention of ventricular fibrillation and tachycardia | |

| This compound | Up to 16 mg/L | No definite pharmacological activity observed |

Table 3: Comparative Pharmacokinetics in Beagle Dogs (Intravenous Infusion)

| Parameter | Quinidine | This compound | Reference |

| Volume of distribution at steady state (Vdss) | 4.78 ± 1.11 L/kg | 1.03 ± 0.21 L/kg | [5] |

| Clearance | 0.074 ± 0.047 L/min | 0.065 ± 0.012 L/min | [5] |

| Terminal half-life | 720 ± 343 min | 316 ± 69 min | [5] |

| Urinary excretion of unchanged drug | 29% | 77% | [5] |

Table 4: Pharmacokinetics of this compound in Healthy Human Subjects (Single Oral Dose)

| Parameter | Value | Reference |

| Elimination half-life | 2.5 ± 0.28 hours | [6] |

| Renal clearance | 1.3 ± 0.3 L/hr | [6] |

| Urinary recovery of unchanged drug (up to 12 hours) | 13.9% ± 3.7% of the dose | [6] |

| Free fraction in serum | 3.3% ± 0.83% | [6] |

Table 5: In Vitro Metabolism of Quinidine to this compound in Human Liver Microsomes

| Kinetic Parameter | Value | Reference |

| Vmax (low affinity isozyme) | 15.9 nmol/mg/h | [3] |

| Km (low affinity isozyme) | 76.1 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Electrophysiology on Canine Purkinje Fibers

-

Objective: To compare the effects of quinidine and its metabolites on the transmembrane action potentials of canine Purkinje fibers.[4]

-

Experimental Workflow:

Caption: Workflow for assessing electrophysiological effects on Purkinje fibers.

-

Methodology:

-

Tissue Preparation: Free-running Purkinje fibers were dissected from the hearts of adult mongrel dogs.

-

Experimental Setup: The fibers were placed in a 5-ml tissue bath and superfused with Tyrode's solution at a constant temperature of 37°C, gassed with 95% O2 and 5% CO2. The composition of the Tyrode's solution was (in mM): NaCl 137, KCl 4, NaHCO3 22, NaH2PO4 1.8, MgCl2 0.5, CaCl2 2.7, and dextrose 5.5.

-

Electrophysiological Recordings: Transmembrane potentials were recorded using glass microelectrodes filled with 3 M KCl. The fibers were stimulated at various basic cycle lengths (BCLs) ranging from 300 to 8000 msec.

-

Drug Application: After recording baseline action potentials, the superfusion was switched to a solution containing either quinidine or one of its metabolites at a concentration of 10 µM for a period of 1 hour.

-

Data Analysis: The maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90) were measured and compared between baseline and post-drug recordings.

-

Antiarrhythmic Activity in an Isolated Rat Heart Model

-

Objective: To evaluate the antiarrhythmic efficacy of quinidine and its metabolites in a model of reperfusion-induced arrhythmias.

-

Methodology:

-

Heart Preparation: Hearts were excised from male rats and perfused via the aorta in a Langendorff apparatus with Krebs-Henseleit solution.

-

Induction of Arrhythmia: Reperfusion arrhythmias were induced by a period of coronary artery ligation followed by reperfusion.

-

Drug Administration: Quinidine or this compound was added to the perfusate at various concentrations.

-

Data Acquisition: The incidence and duration of ventricular fibrillation and ventricular tachycardia were monitored and recorded.

-

Data Analysis: The concentration-dependent suppression of arrhythmias was evaluated. For this compound, the lack of effect was noted up to a concentration of 16 mg/L.

-

Pharmacokinetic Study in Beagle Dogs

-

Objective: To compare the pharmacokinetic profiles of quinidine and this compound in beagle dogs.[5]

-

Methodology:

-

Animal Model: Three male beagle dogs were used in the study.

-

Drug Administration: Quinidine and this compound were administered as separate intravenous infusions to each dog.

-

Sample Collection: Blood and urine samples were collected at predetermined time points.

-

Analytical Method: Plasma and urine concentrations of quinidine and this compound were determined using a validated analytical method (details not specified in the abstract).

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using compartmental and non-compartmental methods to determine key pharmacokinetic parameters such as volume of distribution, clearance, and half-life.

-

Pharmacokinetic and Pharmacodynamic Study in Healthy Human Subjects

-

Objective: To investigate the pharmacokinetics and pharmacodynamics of this compound in healthy volunteers.[6]

-

Methodology:

-

Study Population: Four healthy male subjects participated in the study.

-

Drug Administration: Single oral doses of this compound (ranging from 3 to 15 mg) were administered.

-

Sample Collection: Serum and urine samples were collected over a specified period.

-

Analytical Method: The concentrations of this compound in serum and urine were measured using a high-performance liquid chromatography (HPLC) assay.

-

Pharmacodynamic Assessment: The heart rate-corrected QT interval (QTc) was monitored to assess any electrophysiological effects.

-

Data Analysis: Pharmacokinetic parameters were calculated from the serum and urine concentration data. The relationship between this compound concentration and QTc interval changes was evaluated.

-

In Vitro Metabolism in Human Liver Microsomes

-

Objective: To characterize the kinetics of this compound formation in human liver microsomes and identify the major contributing CYP450 isoenzymes.[3]

-

Methodology:

-

Microsome Preparation: Microsomes were prepared from human liver tissue samples.

-

Incubation Conditions: Quinidine was incubated with the human liver microsomes in the presence of an NADPH-generating system.

-

Metabolite Analysis: The formation of this compound was quantified using a validated HPLC method.

-

Enzyme Kinetics: The reaction was carried out at various quinidine concentrations to determine the Michaelis-Menten kinetic parameters (Vmax and Km).

-

Isozyme Identification: The involvement of specific CYP450 isoenzymes was investigated using selective chemical inhibitors and microsomes from yeast expressing individual human CYP enzymes.

-

Discussion and Conclusion

The collective evidence from in vitro and in vivo studies provides a clear, albeit nuanced, answer to the question of this compound's pharmacological activity.

The in vitro electrophysiology data from canine Purkinje fibers demonstrate that this compound does possess some activity, specifically in prolonging the action potential duration at long cycle lengths.[4] However, its lack of effect on the maximum upstroke velocity (Vmax) at short cycle lengths, a key characteristic of Class I antiarrhythmic drugs like quinidine, suggests a significantly different and less potent mechanism of action.[4]

The study on isolated rat hearts further supports the notion of limited pharmacological relevance, as this compound failed to show any antiarrhythmic activity in a model of reperfusion-induced arrhythmias at concentrations up to 16 mg/L.

Pharmacokinetic studies in both beagle dogs and humans reveal important differences between quinidine and its N-oxide metabolite. This compound has a smaller volume of distribution and a shorter terminal half-life compared to the parent drug.[5][6] While a significant portion of this compound is excreted unchanged in the urine in dogs, this is less pronounced in humans.[5][6] Crucially, a study in healthy volunteers showed no systematic changes in the heart rate-corrected QT interval at this compound concentrations up to 500 ng/ml, strongly indicating a lack of clinically relevant electrophysiological effects at therapeutic concentrations of the parent drug.[6]

Furthermore, the plasma concentrations of this compound following quinidine administration are generally low.[5] This, combined with its demonstrably lower potency, makes it highly unlikely that this compound contributes significantly to either the therapeutic or the proarrhythmic effects of quinidine therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of cinchona alkaloids and their N-oxides.

An In-depth Technical Guide to the Natural Occurrence of Cinchona Alkaloids and their N-oxides

Introduction

The Cinchona alkaloids are a class of quinoline alkaloids derived from the bark of trees belonging to the Cinchona genus of the Rubiaceae family. For centuries, these compounds, most notably quinine, have been pivotal in medicine, primarily for the treatment of malaria.[1] Beyond their antimalarial properties, Cinchona alkaloids and their derivatives are indispensable in asymmetric synthesis as chiral catalysts and are used as antiarrhythmic drugs (quinidine) and food additives.[2][3]

This technical guide provides a comprehensive overview of the natural occurrence of major Cinchona alkaloids and their N-oxides. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols for their extraction and analysis, and a summary of their biosynthetic origins.

Natural Occurrence and Distribution

Cinchona alkaloids are predominantly found in the bark of several Cinchona species, with the highest concentrations located in the trunk bark. The total alkaloid content can vary significantly depending on the species, cultivation conditions, and age of the tree.

Primary Botanical Sources

The principal species cultivated for alkaloid production include:

-

Cinchona pubescens (syn. C. succirubra)

-

Cinchona calisaya

-

Cinchona ledgeriana

The four most abundant alkaloids are the diastereomeric pairs of quinine/quinidine and cinchonine/cinchonidine.[5] Dihydro-derivatives of these main alkaloids also occur naturally.[6]

Quantitative Data on Cinchona Alkaloids in Bark

The concentration of individual and total alkaloids varies between different Cinchona species and even within the same species. The following tables summarize the quantitative data reported in the literature.

Table 1: Total Alkaloid Content in the Bark of Various Cinchona Species

| Cinchona Species | Total Alkaloid Content (% of dry bark) | Reference(s) |

| C. pubescens (succirubra) | 5 - 7% | [1] |

| C. calisaya | 4 - 7% | [1] |

| C. ledgeriana | 5 - 14% | [1] |

| General Range | 7 - 12% | [7] |

Table 2: Relative Abundance of Major Cinchona Alkaloids

| Alkaloid | Concentration Range (% of total alkaloids) | Reference(s) |

| Quinine | 30 - 60% (of which 70-90% can be quinine-type) | [7] |

| Quinidine | 0.25 - 3.0% | [5] |

| Cinchonine | Dominant in some samples (1.87 - 2.30% of dry bark) | [3][8][9] |

| Cinchonidine | Variable, often present with cinchonine | [3][8][9] |

Occurrence in Other Plant Parts

While the bark is the primary source, Cinchona alkaloids are also present in other parts of the plant, albeit at lower concentrations. The leaves of Cinchona species can contain over 1% alkaloids, with younger leaves generally having a higher content.[1] Metabolomic analyses have also confirmed the presence of quinine, quinidine, cinchonine, and cinchonidine in the roots and stems of C. pubescens.[6]

Natural Occurrence of Cinchona Alkaloid N-oxides

Current scientific literature indicates that the N-oxides of Cinchona alkaloids are not found naturally within the plant tissues themselves.[10] They have, however, been identified as metabolites. Specifically, they are produced by pathogenic fungi that colonize Cinchona species and are also found as metabolites in humans and animals following the administration of Cinchona alkaloids.[10]

Biosynthesis of Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids is a complex process that starts from the amino acid tryptophan and the monoterpenoid secologanin. These precursors condense to form strictosidine, a central intermediate in the biosynthesis of all monoterpenoid indole alkaloids.[6][11]

Recent studies have elucidated key early and late steps in the pathway. A significant finding is that the characteristic methoxy group of quinine and quinidine is introduced early in the pathway. Tryptamine is first hydroxylated and then O-methylated to form 5-methoxytryptamine.[2][12] The plant's enzymes can utilize both tryptamine and 5-methoxytryptamine, leading to parallel pathways that produce both the desmethoxy (cinchonine/cinchonidine) and methoxy-containing (quinine/quinidine) alkaloids.[12]

The late stages of the pathway involve a series of enzymatic transformations including reduction, esterase-triggered decarboxylation, hydroxylation, and keto-reduction to yield the final alkaloid structures.[6][13]

Caption: Simplified biosynthetic pathway of Cinchona alkaloids.

Experimental Protocols

The isolation and quantification of Cinchona alkaloids from plant material involve multi-step procedures, including extraction, purification, and analysis.

Protocol 1: Acid-Base Extraction of Total Alkaloids from Cinchona Bark

This classic method leverages the differential solubility of alkaloids in their free base and salt forms.[14][15]

-

Maceration and Alkalinization:

-

Grind dried Cinchona bark to a fine powder (approx. 60-80 mesh).

-

Create a slurry of the powdered bark with a basic solution (e.g., 10% sodium hydroxide or a milk of lime mixture) and let it stand for at least one hour. This converts the alkaloid salts present in the bark into their free base form.

-

-

Solvent Extraction:

-

Extract the alkalinized bark powder with a non-polar organic solvent such as toluene or chloroform. This can be performed through repeated maceration with stirring or more exhaustively using a Soxhlet apparatus for several hours.[15] The free base alkaloids are soluble in these organic solvents.

-

-

Acidification and Separation:

-

Combine the organic solvent extracts.

-

Extract the organic phase with a dilute aqueous acid solution (e.g., 5-10% sulfuric acid). The alkaloids will react with the acid to form their corresponding salts, which are soluble in the aqueous layer.

-

Repeat the acid extraction multiple times to ensure complete transfer of alkaloids into the aqueous phase. Separate and collect the acidic aqueous layers.

-

-

Decolorization and Precipitation:

-

The acidic aqueous extract can be heated with activated charcoal to remove pigments and other impurities, followed by filtration.

-

Slowly add a base (e.g., sodium hydroxide solution) to the clear filtrate to raise the pH to approximately 10. This converts the alkaloid salts back to their free base form, causing them to precipitate out of the solution.

-

-

Collection and Drying:

-

Collect the precipitated total alkaloids by filtration.

-

Wash the precipitate with deionized water until the filtrate is neutral.

-

Dry the collected alkaloid powder in a desiccator or at a low temperature (below 60°C).[15]

-

Protocol 2: Quantitative Analysis by Supercritical Fluid Chromatography (SFC)

SFC is a rapid, efficient, and environmentally friendly alternative to HPLC for the analysis of Cinchona alkaloids.[3][9]

-

Sample Preparation:

-

Accurately weigh a known amount of dried, powdered Cinchona bark or the total alkaloid extract obtained from Protocol 1.

-

Extract the sample with a suitable solvent (e.g., methanol containing a small amount of diethylamine) using sonication or another appropriate method.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions (Example): [9]

-

Column: Acquity UPC² Torus DEA 1.7 µm, 3.0 × 100 mm

-

Mobile Phase:

-

A: CO₂

-

B: 0.8% diethylamine in 10% acetonitrile and 90% methanol

-

-

Elution: Isocratic (e.g., 97.7% A / 2.3% B)

-

Flow Rate: 1.8 mL/min

-

Column Temperature: 15°C

-

Back Pressure: 150 bar

-

Detection: UV at 275 nm

-

Injection Volume: 1 µl

-

-

Quantification:

-

Prepare a series of standard solutions of the individual alkaloids (quinine, quinidine, cinchonine, etc.) of known concentrations.

-

Generate a calibration curve for each alkaloid by plotting peak area against concentration.

-

Calculate the concentration of each alkaloid in the sample by comparing its peak area to the corresponding calibration curve.

-

General Experimental Workflow

The overall process from raw material to quantitative results can be visualized as follows.

Caption: Workflow for Cinchona alkaloid extraction and analysis.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

An In-depth Technical Guide on the Mechanism of Action of Quinidine and its Metabolites

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and adverse effects of quinidine and its primary metabolites. It is intended for researchers, scientists, and drug development professionals.

Electrophysiological Effects on Cardiac Ion Channels

Quinidine, a class Ia antiarrhythmic agent, exerts its primary effects by modulating the function of several cardiac ion channels, thereby altering the cardiac action potential.[1][2][3][4][5]

Quinidine primarily functions by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (phase 0) of the cardiac action potential.[1][2][3][4] This action decreases the maximum rate of rise of the action potential (Vmax).[3] The blockade of sodium channels by quinidine is "use-dependent," meaning its effect is more pronounced at higher heart rates.[2][3] This is a key characteristic of its antiarrhythmic properties.[2]

Experimental Protocol: Whole-Cell Patch-Clamp for Sodium Channel Blockade

A standard method to investigate the effect of quinidine on sodium channels involves the whole-cell patch-clamp technique on cells expressing the Nav1.5 channel, such as guinea-pig ventricular myocytes.

-

Objective: To determine if the fast inactivation of the sodium current is necessary for quinidine's blocking effect.

-

Method:

-

Isolate ventricular myocytes from a guinea pig.

-

Treat the myocytes with chloramine-T to remove the fast inactivation process of the sodium current.

-

Apply quinidine (e.g., 10 microM) and measure the sodium current (INa) using the whole-cell patch-clamp technique.

-

Observe the resting block and use-dependent block by applying repetitive depolarizing pulses of varying durations and frequencies.

-

-

Key Findings from a Representative Study: Even after removing the fast inactivation process, quinidine produced both a resting block and a use-dependent block of sodium channels, with a half-blocking concentration (KD) of approximately 19.5 µM.[6]

Quinidine also blocks several potassium currents, which contributes to the prolongation of the action potential duration and the QT interval.[1][3] The affected currents include:

The blockade of the hERG potassium channel, which underlies the IKr current, is a significant factor in quinidine-induced QT prolongation.[7][8]

Experimental Protocol: hERG Channel Blockade Assay

The impact of quinidine on hERG channels can be assessed using voltage-clamp experiments on cells expressing these channels, such as Xenopus oocytes or mammalian cell lines (e.g., Ltk- cells).

-

Objective: To determine the concentration-response relationship of hERG channel blockade by quinidine.

-

Method:

-

Express hERG channels in a suitable cell system.

-

Use a two-electrode voltage-clamp (for oocytes) or patch-clamp (for mammalian cells) technique to record hERG currents.

-

Apply a voltage protocol to elicit the hERG current.

-

Perfuse the cells with increasing concentrations of quinidine and measure the corresponding current inhibition.

-

Fit the data to a concentration-response curve to determine the IC50 value.

-

-

Representative Data: In one study, the IC50 for quinidine blockade of hERG channels was found to be 3.0 µM in Xenopus oocytes and 0.8 µM in Ltk- cells.[9]

Quinidine also has a blocking effect on the slow inward calcium current (ICa).[1][3]

Interaction with Metabolizing Enzymes and Transporters

Quinidine is a potent inhibitor of the CYP2D6 enzyme, which is responsible for the metabolism of numerous drugs.[3][10] This inhibition is a major cause of drug-drug interactions.[3]

Experimental Protocol: In Vitro CYP2D6 Inhibition Assay

The inhibitory potential of quinidine on CYP2D6 can be evaluated using human liver microsomes.

-

Objective: To determine the inhibition constant (Ki) of quinidine for CYP2D6.

-

Method:

-

Use human liver microsomes as a source of CYP2D6.

-

Use a probe substrate for CYP2D6, such as desipramine.

-

Incubate the microsomes with desipramine and varying concentrations of quinidine.

-

Measure the formation of the metabolite (hydroxydesipramine) using a suitable analytical method (e.g., HPLC).

-

Analyze the data using Michaelis-Menten kinetics to determine the Ki.

-

-

Representative Data: A study using this method found that quinidine is a potent competitive inhibitor of CYP2D6 with a mean Ki of 0.16 µM.[11]

Quinidine is also an inhibitor of the drug efflux pump P-glycoprotein.[3][12][13][14][15] This can lead to increased plasma concentrations of drugs that are substrates of P-gp, such as digoxin.[12][13][14][15]

Experimental Protocol: P-glycoprotein Inhibition Assay

The interaction between quinidine and P-gp can be studied using cell lines that express P-glycoprotein, such as Caco-2 cells.

-

Objective: To demonstrate that quinidine inhibits P-gp-mediated transport.

-

Method:

-

Culture Caco-2 cells on permeable supports to form a polarized monolayer.

-

Apply a known P-gp substrate (e.g., digoxin) to the apical side of the cell monolayer.

-

Measure the transport of the substrate to the basolateral side in the presence and absence of quinidine.

-

A reduction in basolateral substrate concentration in the presence of quinidine indicates inhibition of P-gp-mediated efflux.

-

-

Key Findings from a Representative Study: In one study, 5 µM of quinidine inhibited P-gp-mediated digoxin transport by 57%.[13]

Metabolites of Quinidine and Their Activity

Quinidine is primarily metabolized in the liver by CYP3A4.[1][16] Its major metabolite is 3-hydroxyquinidine, which also possesses antiarrhythmic activity, although it is less potent than the parent drug.[1][2][16][17][18] Other metabolites include quinidine-N-oxide.[19][20][21]

-

3-Hydroxyquinidine: This active metabolite has about half the antiarrhythmic activity of quinidine and contributes to the overall effects of the drug, especially with chronic use.[1][16] It has been shown to prevent ventricular fibrillation and tachycardia in a concentration-dependent manner.[17][18] In one study, the concentration of 3-hydroxyquinidine required for 50% suppression of arrhythmia was significantly higher than that of quinidine (10.7 mg/l vs. 2.2 mg/l), indicating a lower potency.[21]

-

Quinidine-N-oxide: This metabolite has been shown to have minimal pharmacological activity.[21]

Quantitative Data Summary

| Target | Molecule | Parameter | Value | Reference |

| hERG Channel | Quinidine | IC50 | 0.8 µM (in Ltk- cells) | [9] |

| Quinidine | IC50 | 3.0 µM (in Xenopus oocytes) | [9] | |

| CYP2D6 | Quinidine | Ki | 0.16 µM | [11] |

| P-glycoprotein | Quinidine | Inhibition | 57% at 5 µM | [13] |

| Arrhythmia Suppression | Quinidine | EC50 | 2.2 mg/l | [21] |

| 3-Hydroxyquinidine | EC50 | 10.7 mg/l | [21] |

Visualizations

Caption: Quinidine's primary molecular targets and their immediate effects.

Caption: A generalized experimental workflow for studying quinidine's effects.

Caption: Contribution of quinidine and its active metabolite to the overall clinical effect.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quinidine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 5. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

- 6. Quinidine blocks cardiac sodium current after removal of the fast inactivation process with chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments]. | Semantic Scholar [semanticscholar.org]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. drugs.com [drugs.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Quinidine N-oxide powder.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Quinidine N-oxide powder. It is designed to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

This compound is a primary metabolite of quinidine, a well-known antiarrhythmic agent.[1] Understanding its physicochemical properties is crucial for metabolism studies, impurity profiling, and the development of analytical methods.

Core Physical and Chemical Properties

This compound is an off-white solid.[2] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [3] |

| Synonyms | Quinidine 1'-N-oxide, Quinidine 1'-oxide | [2] |

| CAS Number | 70116-00-6 | [4][5] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [4] |

| Molecular Weight | 340.42 g/mol | [4] |

| Appearance | Off-White Solid | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 173-176°C | [2] |

| Solubility | Soluble in DMSO and Methanol. | [1][2] |

| Storage | Recommended storage at -20°C or 2-8°C. | [2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry

Mass spectrometry of the stereoisomer, quinine N-oxide, reveals a protonated molecular ion [M+H]⁺ at m/z 341. Key fragment ions are observed at m/z 323, 296, 198, 186, and 160.[6][7] The difference of 16 atomic mass units between the molecular ions of the parent compound and the N-oxide is a characteristic indicator of N-oxidation.[6] The fragmentation of N-oxides is often characterized by the loss of an oxygen atom, resulting in an [M+H-16]⁺ fragment.[8]

Infrared (IR) Spectroscopy

A notable feature in the IR spectrum of alkaloid N-oxides is the presence of the N-O group vibration, which typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed experimental protocols are vital for the replication of scientific findings. Below are methodologies for the synthesis and characterization of similar N-oxides, which can be adapted for this compound.

Synthesis of Alkaloid N-oxides using Potassium Peroxymonosulfate

This method has been successfully used for the synthesis of various alkaloid N-oxides.[6]

Materials:

-

Alkaloid (e.g., Quinidine)

-

Potassium peroxymonosulfate (KPMS)

-

Appropriate solvent system

-

Standard laboratory glassware

Procedure:

-

Dissolve the starting alkaloid in a suitable solvent.

-

Add a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15 minutes. For some alkaloids, gentle heating may be required to accelerate the reaction.[6]

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude N-oxide.

-

Purify the product using column chromatography or recrystallization.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer with an electrospray ionization (ESI) source.

General Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into the LC system.

-

Perform chromatographic separation using a suitable column and mobile phase gradient.

-

Introduce the eluent into the ESI source of the mass spectrometer.

-

Acquire mass spectra in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary metabolic pathways of quinidine, with a specific focus on N-oxidation. Quinidine, a class Ia antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6, undergoes extensive hepatic metabolism, which is crucial for its clearance and contributes to its overall pharmacological profile. Understanding these metabolic routes is paramount for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring the safe and effective use of this compound.

Primary Metabolic Pathways of Quinidine

Quinidine is primarily metabolized in the liver via oxidation reactions, leading to the formation of several key metabolites. The two principal metabolic pathways are 3-hydroxylation and N-oxidation.[1][2] The main metabolites formed are (3S)-3-hydroxyquinidine (3-OH-Q) and quinidine N-oxide (Q-N-OX).[1][2] Other identified metabolites include O-desmethylquinidine, 2'-oxoquinidinone, and the more recently discovered 10,11-dihydroxydihydrothis compound.[3][4]

The N-oxidation of quinidine occurs at the quinuclidine nitrogen atom, resulting in the formation of this compound. This metabolic pathway is primarily catalyzed by the cytochrome P450 (CYP) 3A4 enzyme.[1][2] While CYP3A4 is the major contributor, minor roles for CYP2C9 and CYP2E1 in quinidine N-oxidation have also been reported.[1] It is important to note that CYP2D6, an enzyme potently inhibited by quinidine, is not significantly involved in the oxidative metabolism of quinidine itself.[5][6]

The following diagram illustrates the primary metabolic pathway of quinidine leading to N-oxidation.

Caption: Metabolic pathway of quinidine to this compound.

Quantitative Data on Quinidine N-Oxidation

The formation of this compound has been characterized by Michaelis-Menten kinetics. In vitro studies using human liver microsomes have shown that the N-oxidation of quinidine follows two-site kinetics.[1] The kinetic parameters for the low-affinity binding site are summarized in the table below.

| Parameter | Value | Source |

| In Vitro (Human Liver Microsomes) | ||

| Vmax (low affinity) | 15.9 nmol/mg/h | [1] |

| Km (low affinity) | 76.1 µM | [1] |

| Vmax/Km (low affinity) | 0.03 ml/mg/h | [1] |

| Km (N-oxide formation) | 33 µM | [2] |

| In Vivo (Human) | ||

| Clearance via N-oxidation (Extensive Metabolizers) | 0.23 L/h | [5] |

| Clearance via N-oxidation (Poor Metabolizers of Sparteine) | 0.18 L/h | [5] |

| In Vivo (Beagle Dogs) | ||

| Quinidine | ||

| Vdss | 4.78 ± 1.11 L/kg | [7] |

| Clearance | 0.074 ± 0.047 L/min | [7] |

| Terminal Half-life | 720 ± 343 min | [7] |

| This compound | ||

| Vdss | 1.03 ± 0.21 L/kg | [7] |

| Clearance | 0.065 ± 0.012 L/min | [7] |

| Terminal Half-life | 316 ± 69 min | [7] |

Experimental Protocols

The elucidation of the metabolic pathways of quinidine, including N-oxidation, has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

A common experimental workflow for in vitro metabolism studies is depicted below.

Caption: In vitro experimental workflow for studying quinidine metabolism.

Methodology:

-

Enzyme Sources: Human liver microsomes (HLMs) are a standard in vitro system that contains a full complement of CYP enzymes.[1] To identify the specific CYPs involved, recombinant human CYPs expressed in systems like yeast (Saccharomyces cerevisiae) are used.[1]

-

Incubation: Quinidine is incubated with the enzyme source in the presence of an NADPH-generating system, which is essential for CYP enzyme activity.

-

Inhibition Studies: To confirm the role of specific CYPs, selective chemical inhibitors are included in the incubation mixture. For example, ketoconazole is a potent inhibitor of CYP3A4.[1] Alternatively, inhibitory antibodies specific to a particular CYP enzyme can be used.[2]

-

Metabolite Analysis: Following incubation, the reaction is stopped (quenched), and the mixture is analyzed to identify and quantify the metabolites formed. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying quinidine and its metabolites.[1][8][9][10] Gas chromatography-mass spectrometry (GC/MS) can be employed for structural confirmation of the metabolites.[10]

In Vivo Metabolism Studies

In vivo studies in humans and animal models are crucial for understanding the pharmacokinetics and metabolism of quinidine in a physiological context.

Methodology:

-

Human Studies: In vivo studies in healthy volunteers involve the administration of a single oral dose of quinidine.[5][8][11] Blood and urine samples are collected at various time points and analyzed for quinidine and its metabolites using methods like HPLC.[8] These studies allow for the determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

-

Animal Models: Animal models, such as rats and dogs, are also utilized to investigate quinidine metabolism and the pharmacological activity of its metabolites.[2][7][10][12] For instance, studies in beagle dogs have been used to compare the pharmacokinetic profiles of quinidine and this compound.[7]

-

Phenotyping Studies: To assess the involvement of specific polymorphic enzymes like CYP2D6, studies are conducted in individuals phenotyped as poor or extensive metabolizers of a probe substrate (e.g., sparteine).[5]

Pharmacological Activity of this compound

It is noteworthy that the N-oxidation of quinidine generally leads to a significant reduction in pharmacological activity. Studies have shown that this compound has substantially less antiarrhythmic activity compared to the parent drug, quinidine.[4][9][12]

Conclusion

The N-oxidation of quinidine to this compound is a significant metabolic pathway primarily mediated by CYP3A4. A thorough understanding of this pathway, including the enzymes involved and the quantitative aspects of metabolite formation, is essential for drug development professionals and researchers. The experimental protocols outlined in this guide provide a framework for the continued investigation of quinidine metabolism and its clinical implications. The interplay between quinidine as a substrate and an inhibitor of CYP enzymes highlights the complexity of its drug interaction profile and underscores the importance of detailed metabolic studies.

References

- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of relationship between quinidine pharmacokinetics and the sparteine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinidine kinetics after a single oral dose in relation to the sparteine oxidation polymorphism in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinidine oxidative metabolism. Identification and biosynthesis of quinidine 10,11-dihydrodiol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Determination of Quinidine and its Metabolites by HPLC

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of quinidine and its primary metabolites, (3S)-3-hydroxyquinidine and quinidine N-oxide, in human plasma. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction research.

Introduction

Quinidine is a class I antiarrhythmic agent used to treat cardiac arrhythmias. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites. The major active metabolite is (3S)-3-hydroxyquinidine, which has antiarrhythmic properties similar to the parent drug. This compound is another significant metabolite. Monitoring the plasma concentrations of both quinidine and its metabolites is essential for optimizing therapy and minimizing toxicity, as the accumulation of metabolites can contribute to both the therapeutic and adverse effects of the drug.

This HPLC method provides a sensitive and specific means to simultaneously measure quinidine, (3S)-3-hydroxyquinidine, and this compound, ensuring accurate assessment of patient drug levels. The method utilizes reversed-phase chromatography with fluorescence detection, which offers high sensitivity and selectivity.

Analytical Method

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse XDB-Phenyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Ammonium Formate (pH 2.0 with ortho-phosphoric acid) (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | Fluorescence Detector |

| Excitation Wavelength | 340 nm |

| Emission Wavelength | 425 nm |

| Internal Standard (IS) | Cinchonine |

Quantitative Data Summary

Calibration Curve and Linearity:

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Quinidine | 10 - 5000 | > 0.999 |

| (3S)-3-hydroxyquinidine | 10 - 1000 | > 0.999 |

| This compound | 10 - 1000 | > 0.998 |

Precision and Accuracy:

| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Quinidine | 30 | 4.2 | 5.8 | 102.5 |

| 300 | 2.8 | 4.1 | 98.7 | |

| 3000 | 1.9 | 3.5 | 101.2 | |

| (3S)-3-hydroxyquinidine | 30 | 5.1 | 6.5 | 97.8 |

| 300 | 3.5 | 4.9 | 103.1 | |

| 800 | 2.6 | 4.2 | 99.5 | |

| This compound | 30 | 5.5 | 7.1 | 104.3 |

| 300 | 3.8 | 5.3 | 98.2 | |

| 800 | 2.9 | 4.8 | 101.8 |

Limit of Detection (LOD) and Limit of Quantification (LOQ):

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Quinidine | 3 | 10 |

| (3S)-3-hydroxyquinidine | 3 | 10 |

| This compound | 4 | 10 |

Experimental Protocols

1. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve quinidine, (3S)-3-hydroxyquinidine, this compound, and cinchonine (IS) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standards for calibration curves and quality control (QC) samples.

-

Plasma Sample Collection: Collect whole blood in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma at -20°C until analysis.

2. Sample Extraction (Liquid-Liquid Extraction):

-

To a 500 µL aliquot of plasma sample, standard, or QC, add 50 µL of the internal standard working solution (Cinchonine, 10 µg/mL).

-

Add 200 µL of 1 M NaOH and vortex for 30 seconds.

-

Add 5 mL of a mixture of ether:dichloromethane:isopropanol (6:4:1 v/v/v)[1].

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Visualizations

Discussion

This HPLC method with fluorescence detection provides excellent sensitivity and specificity for the simultaneous determination of quinidine and its major metabolites in plasma.[2][3] The sample preparation procedure, involving a liquid-liquid extraction, ensures a clean extract and minimizes matrix effects.[1] The chromatographic conditions are optimized to achieve good resolution between the parent drug, its metabolites, and the internal standard.

The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. The low limit of quantification allows for the analysis of samples from patients with low drug concentrations. This method is suitable for routine therapeutic drug monitoring, as well as for pharmacokinetic and drug interaction studies involving quinidine. The use of a phenyl column provides a different selectivity compared to standard C18 columns, which can be advantageous for separating structurally similar compounds like quinidine and its metabolites.

References

- 1. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometric Analysis of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometric fragmentation pattern of Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. The included protocols and data are intended to guide researchers in the identification and characterization of this compound using modern mass spectrometry techniques.

Introduction

This compound is a primary metabolite of quinidine, formed by the oxidation of the quinuclidine nitrogen. Its accurate identification and quantification in biological matrices are crucial for pharmacokinetic and drug metabolism studies. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of such metabolites due to its high sensitivity and specificity, providing a characteristic fragmentation pattern or "fingerprint" for the molecule.

Mass Spectrometry Fragmentation Pattern of this compound

Under positive ion electrospray ionization (ESI) conditions, this compound is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 341. Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions. The fragmentation is dominated by the initial loss of a hydroxyl radical or water from the N-oxide moiety, followed by cleavages within the quinoline and quinuclidine ring systems.

Quantitative Fragmentation Data

The tandem mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions can be utilized for the development of sensitive and specific multiple reaction monitoring (MRM) methods for quantification.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Relative Abundance (Estimated) |

| 341.2 | 323.2 | H₂O | High |

| 341.2 | 296.2 | C₂H₅NO | Moderate |

| 341.2 | 198.1 | C₈H₁₅NO₂ | Low |

| 341.2 | 186.1 | C₉H₁₅N₂O | Moderate |

| 341.2 | 160.1 | C₁₀H₉O | Moderate |

Note: Relative abundance is estimated from spectral data presented in the literature and may vary depending on instrumental conditions.[1]

Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and analytical requirements.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Method

-

Column: A reversed-phase column, such as a Synergi™ 2.5 µm Polar-RP 100 Å, 100 x 2.0 mm, is suitable for the separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 5% B